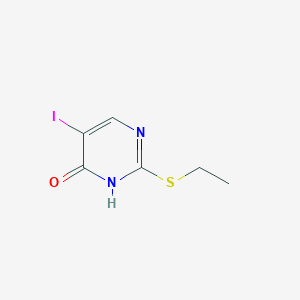
2-(Ethylsulfanyl)-5-iodopyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylthio)-5-iodopyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an ethylthio group at the 2-position and an iodine atom at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-thiouracil with ethyl iodide to introduce the ethylthio group, followed by iodination at the 5-position using iodine or an iodine-containing reagent under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. detailed industrial methods are often proprietary and not publicly disclosed.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylthio)-5-iodopyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethylthio group can be oxidized to a sulfoxide or sulfone, and the pyrimidine ring can undergo reduction reactions.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5-amino derivative, while a Suzuki coupling reaction would introduce an aryl group at the 5-position.
Applications De Recherche Scientifique
2-(Ethylthio)-5-iodopyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting nucleic acid processes.
Organic Synthesis: Its reactivity makes it a useful intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-(Ethylthio)-5-iodopyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with nucleic acids or enzymes involved in DNA replication or repair. The ethylthio group can enhance its binding affinity to certain biological targets, while the iodine atom can facilitate its incorporation into larger molecular frameworks.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylthio)-5-iodopyrimidin-4(1H)-one: Similar structure but with a methylthio group instead of an ethylthio group.
2-(Ethylthio)-4,6-diiodopyrimidine: Contains additional iodine atoms, which can alter its reactivity and applications.
5-Iodo-2-thiouracil: Lacks the ethyl group, which can affect its solubility and reactivity.
Uniqueness
2-(Ethylthio)-5-iodopyrimidin-4(1H)-one is unique due to the combination of the ethylthio and iodine substituents, which confer specific chemical properties and reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Propriétés
Numéro CAS |
76510-62-8 |
|---|---|
Formule moléculaire |
C6H7IN2OS |
Poids moléculaire |
282.10 g/mol |
Nom IUPAC |
2-ethylsulfanyl-5-iodo-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H7IN2OS/c1-2-11-6-8-3-4(7)5(10)9-6/h3H,2H2,1H3,(H,8,9,10) |
Clé InChI |
ZDJKAMOTORCINM-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NC=C(C(=O)N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dibromo-](/img/structure/B12917778.png)
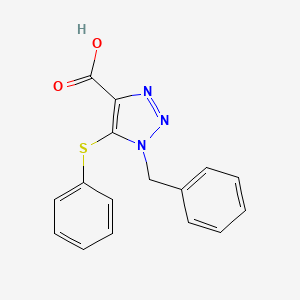

![3-[1-Methyl-3-(3-methylbutyl)pyrrolidin-3-yl]phenol](/img/structure/B12917796.png)
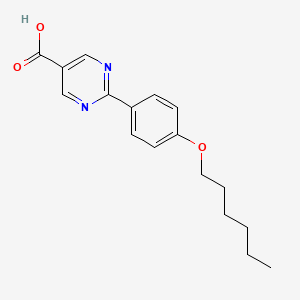
![2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B12917816.png)
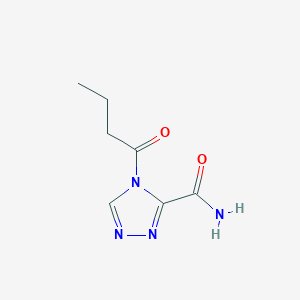
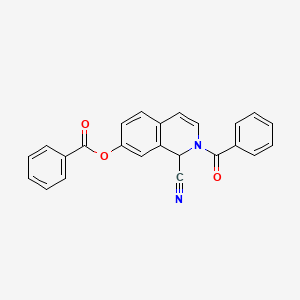
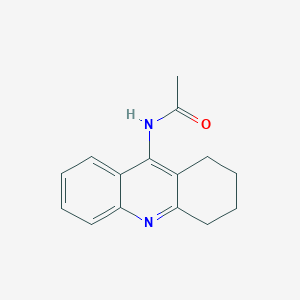

![5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12917853.png)

